Cytotoxic Potency of the 4-Chlorophenoxy Analog Against HepG2 and MCF-7 Cell Lines: A Class-Level Inference for the o-Tolyloxy Congener
No direct cytotoxicity data are available for CAS 1421465-64-6. However, the closest commercially characterized analog, 2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide (CAS 1421507-59-6), demonstrates measurable activity against liver (HepG2) and breast (MCF-7) cancer cell lines. Specifically, in a series of synthesized thiophene derivatives, the most active compounds (4a and 4b) exhibited IC50 values of 66±1.20 µM (HepG2) / 50±0.47 µM (MCF-7) and 54±0.25 µM (HepG2) / 50±0.53 µM (MCF-7), respectively, placing them in a potency range comparable to sorafenib in this assay context . By class-level inference, the o-tolyloxy substitution in CAS 1421465-64-6 is predicted to modulate lipophilicity and steric bulk relative to the 4-chlorophenoxy group, potentially shifting the potency and selectivity profile, though quantitative confirmation requires empirical testing.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 data not available for CAS 1421465-64-6 |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide (CAS 1421507-59-6, Compound 4a): IC50 HepG2 = 66±1.20 µM, MCF-7 = 50±0.47 µM; Compound 4b: IC50 HepG2 = 54±0.25 µM, MCF-7 = 50±0.53 µM |
| Quantified Difference | Not quantifiable for the target compound; the analog demonstrates IC50 values in the 50–66 µM range against HepG2 and ~50 µM against MCF-7. |
| Conditions | MTT assay; HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines; reference compound sorafenib. |
Why This Matters
The established cytotoxicity of the closely related 4-chlorophenoxy analog provides a baseline activity expectation for this chemical series, guiding researchers in prioritizing CAS 1421465-64-6 for target-specific screening where the o-tolyloxy moiety may offer a differentiated selectivity window.
